(2Z,4E)-4-hydroxy-6-oxohexa-2,4-dienoic acid
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Overview
Description
(2Z,4E)-4-hydroxymuconic semialdehyde is a muconic semialdehyde, an alpha,beta-unsaturated monocarboxylic acid and a 3-oxo aldehyde. It is a conjugate acid of a (2Z,4E)-4-hydroxymuconic semialdehyde(1-).
Scientific Research Applications
Cross-Metathesis Application
The compound (2E,4E)-7-hydroxy-2,4-dienoic acid, similar in structure to (2Z,4E)-4-hydroxy-6-oxohexa-2,4-dienoic acid, has been utilized as a key intermediate in the total synthesis of the macrodiolide antibiotic elaiolide. This synthesis involves a concise three-step sequence from (S)-2-methyl-3-trityloxypropanal, employing Brown's asymmetric crotylboration, olefin cross-metathesis, and alkaline treatment (Morita & Kuwahara, 2007).
Catalytic Transformation for Aromatics Mineralization
The accumulation of 2-hydroxy-6-oxohexa-2,4-dienoic acids (HODAs), a compound category related to this compound, can hinder the mineralization rate in the process of aromatics transformation. In a novel approach, meta-cleavage product (MCP) hydrolases displayed on the surface of Bacillus subtilis 168 spores were developed for the effective transformation of HODAs. This biocatalyst system showed high activities and good recycle performance, suggesting it as a suitable alternative for HODAs transformation (Qu et al., 2014).
Gravitropism Inhibition Study
(2Z,4E)-5-phenylpenta-2,4-dienoic acid, structurally similar to the compound , has been identified as a selective inhibitor of root gravitropic bending in lettuce radicles. Through a structure-activity relationship study, key structural features necessary for this inhibitory activity were determined. It was found that the (2Z,4E) diene unit, the carboxylic acid moiety, and the aromatic ring are essential for potent inhibitory activity against gravitropic bending (Shindo et al., 2020).
Properties
CAS No. |
114828-85-2 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(2Z,5E)-6-hydroxy-4-oxohexa-2,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-3-5(8)1-2-6(9)10/h1-4,7H,(H,9,10)/b2-1-,4-3+ |
InChI Key |
RJJITLLPAKUQGB-BXTBVDPRSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)/C=C/O |
SMILES |
C(=CC(=O)O)C(=O)C=CO |
Canonical SMILES |
C(=CC(=O)O)C(=O)C=CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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